
1-(1-Cyclohexylethylidene)-2-(2,4-dinitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclohexylethylidene)-2-(2,4-dinitrophenyl)hydrazine, commonly known as CDHED, is a hydrazine derivative that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including as a reagent for the detection of aldehydes and ketones, as well as a potential anticancer agent.
Mecanismo De Acción
The mechanism of action of CDHED is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by inhibiting the activity of the enzyme thioredoxin reductase. Thioredoxin reductase is involved in the regulation of cellular redox balance and is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
CDHED has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. CDHED has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDHED is its versatility as a reagent for the detection of aldehydes and ketones. This compound can be easily synthesized and purified, making it a useful tool in many laboratory settings. However, CDHED has some limitations in terms of its potential use as an anticancer agent. Studies have shown that this compound may have cytotoxic effects on normal cells, which could limit its therapeutic potential.
Direcciones Futuras
There are many potential future directions for research on CDHED. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of CDHED, which could lead to the development of new anticancer agents. Finally, the potential use of CDHED in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
Métodos De Síntesis
The synthesis of CDHED involves the reaction of cyclohexanone with hydrazine hydrate, followed by the reaction of the resulting hydrazone with 2,4-dinitrophenylhydrazine. This process results in the formation of a yellow crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
CDHED has been widely used in scientific research as a reagent for the detection of aldehydes and ketones. This compound reacts with aldehydes and ketones to form hydrazones, which can be easily detected through various spectroscopic techniques. CDHED has also been studied for its potential use as an anticancer agent. Studies have shown that CDHED can induce apoptosis in cancer cells, making it a promising candidate for further research in this area.
Propiedades
Número CAS |
1160-74-3 |
|---|---|
Nombre del producto |
1-(1-Cyclohexylethylidene)-2-(2,4-dinitrophenyl)hydrazine |
Fórmula molecular |
C14H18N4O4 |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
N-(1-cyclohexylethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h7-9,11,16H,2-6H2,1H3 |
Clave InChI |
XCZTYQZOZZNVIK-XNTDXEJSSA-N |
SMILES isomérico |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2CCCCC2 |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2CCCCC2 |
SMILES canónico |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2CCCCC2 |
Sinónimos |
1-[1-[2-(2,4-Dinitrophenyl)hydrazono]ethyl]cyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




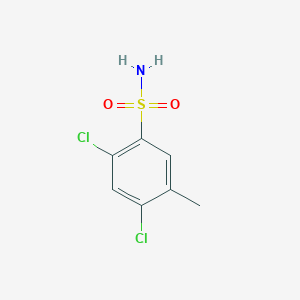

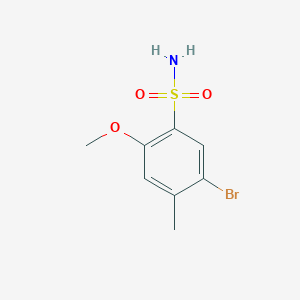
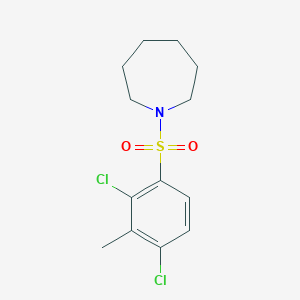
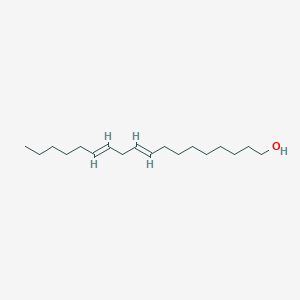
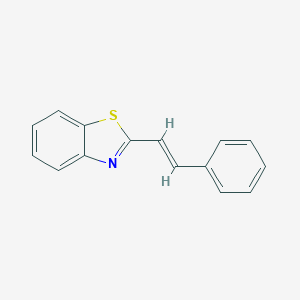
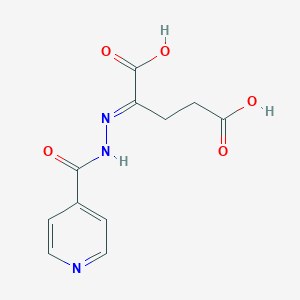
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)

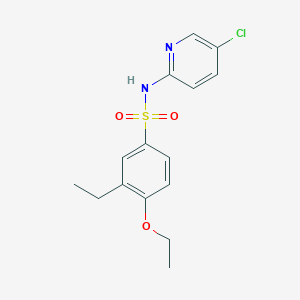
![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
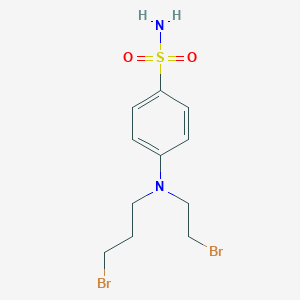
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)